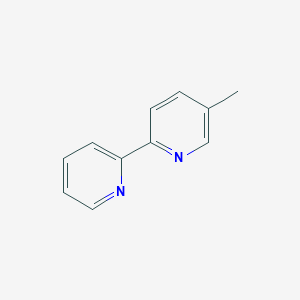

5-甲基-2,2'-联吡啶

描述

Synthesis Analysis

- Synthesis from Methyl Derivative : The synthesis of 5-methyl-2,2'-bipyridine typically starts from its methyl derivative, which is a common starting material for further substitution. The synthesis involves the preparation of 2,2'-bipyridine-5-carbaldehyde, followed by Corey–Fuchs olefination and hydrolysis to yield the target compound (Polin et al., 1998).

Molecular Structure Analysis

- Crystal and Molecular Structures : Detailed studies have been conducted on the crystal and molecular structures of nitroderivatives of 2-amino-4-methylpyridine, which provide insights into the structural aspects of related compounds like 5-methyl-2,2'-bipyridine (Bryndal et al., 2012).

Chemical Reactions and Properties

- Functionalization and Reactivity : The compound's reactivity has been explored in the context of its functionalization, such as the synthesis of 5-ethynyl-2,2'-bipyridine from 5-methyl-2,2'-bipyridine (Polin et al., 1998).

Physical Properties Analysis

- Physical Characteristics : Although specific details on the physical properties of 5-methyl-2,2'-bipyridine are not provided in the papers, studies on related bipyridine derivatives give insights into their general physical characteristics, including solubility, melting points, and crystalline nature.

Chemical Properties Analysis

- Chemical Behavior and Bonding : The chemical properties of 5-methyl-2,2'-bipyridine, such as its bonding patterns and electronic structure, can be inferred from studies on related compounds like 2-amino-4-methylpyridine derivatives (Bryndal et al., 2012).

科学研究应用

配体合成与络合

5-甲基-2,2'-联吡啶作为复杂配体的合成中的基础构建模块,专为特定的金属阳离子络合而设计,例如镧系 (III) 离子。这些配体在各种应用中显示出潜力,包括发光和磁共振成像 (MRI) 造影剂。该方法涉及对 5'-甲基-2,2'-联吡啶进行功能化以获得衍生物,然后通过一系列亲核取代和碳烷氧羰基化反应将其用于创建单齿、双齿和三齿配体 (Charbonnière, Weibel, & Ziessel, 2001).

金属络合分子棒

5-溴化和 5,5'-二溴化 2,2'-联吡啶(包括 5-甲基衍生物)的制备已经针对金属络合分子棒的创建进行了优化。这些化合物通过区域选择性锌化和偶联反应合成,为构建具有设计特性的超分子结构和材料提供了一套工具 (Schwab, Fleischer, & Michl, 2002).

聚合中的催化活性

5-甲基-2,2'-联吡啶及其二甲基变体已被研究其对钯 (II) 配合物在共聚合过程中的催化活性的影响。它们的存在提高了生产率,而没有显着改变聚合物的性质。这项研究强调了甲基取代联吡啶在催化聚合反应中的效用,这对于开发新材料至关重要 (Soro 等,2004).

晶体工程与模拟

该化合物还在晶体工程中找到了应用,其与特定分子形成共晶的能力展示了三元分子固体设计的策略。这种利用形状和大小模拟的方法为系统开发具有预定特性的结晶材料开辟了途径 (Tothadi, Mukherjee, & Desiraju, 2011).

顺序络合的多位点配体

5-甲基-2,2'-联吡啶衍生物已被用于说明自组装双金属和三金属结构中的顺序络合概念。这些结构利用了联吡啶配体的结构多功能性围绕第一种金属进行组织,创造出适合容纳第二种金属离子的空腔,展示了配位化学中一种创新的方法 (Machado, Mangrich, & Lehn, 2003).

安全和危害

未来方向

Bipyridines and their derivatives, including 5-Methyl-2,2’-bipyridine, are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .

属性

IUPAC Name |

5-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECLRDWVJRSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454199 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,2'-bipyridine | |

CAS RN |

56100-20-0 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

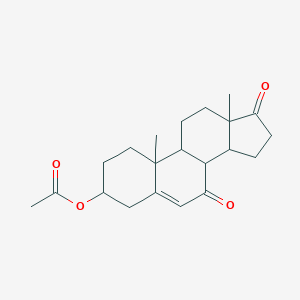

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)